Product packaging for Bolton hunter-cholecystokinin nonapeptide(Cat. No.:CAS No. 117829-67-1)

Bolton hunter-cholecystokinin nonapeptide

Cat. No.: B054776
CAS No.: 117829-67-1
M. Wt: 1267.4 g/mol
InChI Key: XABUVDVSEMIDIN-QOHRKOJGSA-N
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Description

Bolton Hunter-cholecystokinin nonapeptide (BH-CCK8) is a radiolabeled derivative of the cholecystokinin octapeptide (CCK8), synthesized via conjugation to the Bolton-Hunter reagent (125I-labeled N-succinimidyl 3-(4-hydroxyphenyl)propionate) . This modification enhances its stability and specific radioactivity, making it a critical tool for studying cholecystokinin (CCK) receptors. BH-CCK8 binds to CCK receptors with high affinity (Kd = 1 nM) and specificity, enabling detailed kinetic and autoradiographic analyses of receptor distribution and function in tissues such as the guinea pig cerebral cortex and primate brain . Its primary applications include receptor binding assays, autoradiography, and investigations into CCK receptor pharmacology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H74N14O17S2 B054776 Bolton hunter-cholecystokinin nonapeptide CAS No. 117829-67-1

Properties

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74N14O17S2/c1-29(2)46(69-53(81)39(23-31-15-17-33(18-16-31)86-88(83,84)85)67-52(80)41(25-44(71)72)66-48(76)35(56)13-9-20-60-55(58)59)54(82)62-28-43(70)63-40(24-32-27-61-36-14-8-7-12-34(32)36)50(78)64-37(19-21-87-3)49(77)68-42(26-45(73)74)51(79)65-38(47(57)75)22-30-10-5-4-6-11-30/h4-8,10-12,14-18,27,29,35,37-42,46,61H,9,13,19-26,28,56H2,1-3H3,(H2,57,75)(H,62,82)(H,63,70)(H,64,78)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,81)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUVDVSEMIDIN-QOHRKOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74N14O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151926
Record name Bolton hunter-cholecystokinin nonapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117829-67-1
Record name Bolton hunter-cholecystokinin nonapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117829671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bolton hunter-cholecystokinin nonapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Initial Activation

  • Resin type : Wang or Rink amide resins are preferred for their compatibility with Fmoc/t-Bu chemistry.

  • First amino acid coupling : The C-terminal residue (e.g., phenylalanine) is loaded onto the resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators.

  • Deprotection : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF), ensuring the α-amino group is free for subsequent couplings.

Iterative Coupling Cycles

Each amino acid addition follows a standardized cycle:

  • Deprotection : Piperidine treatment to remove the Fmoc group.

  • Activation : Amino acids (pre-activated as HOBt or Oxyma Pure esters) react with the resin-bound peptide.

  • Wash : DMF and dichloromethane (DCM) washes eliminate excess reagents.

Sequence-Specific Considerations

  • Challenging residues : Tryptophan and methionine require inert atmosphere conditions to prevent oxidation.

  • Coupling efficiency : Real-time monitoring via Kaiser or chloranil tests ensures >99% completion per step.

Cleavage and Side-Chain Deprotection

Upon completing the sequence, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers like triisopropylsilane (TIS) and water. This step concurrently removes side-chain protecting groups (e.g., t-Bu for aspartic acid, Trt for cysteine).

Bolton Hunter Modification for Radioactive Labeling

The Bolton Hunter reagent (3-(4-hydroxyphenyl)propionic acid N-hydroxysuccinimide ester) is conjugated to the CCK-9 peptide to facilitate iodination without altering receptor-binding regions. This modification occurs post-synthesis and involves two stages: acylation and radioactive iodine incorporation.

Acylation Reaction

  • Reagent : Bolton Hunter reagent dissolved in anhydrous DMF or dimethyl sulfoxide (DMSO).

  • Conditions :

    • pH 8.5–9.0 (adjusted with N-methylmorpholine).

    • Molar ratio of 1.2:1 (reagent:peptide) to ensure complete lysine ε-amino group modification.

    • Reaction time: 2–4 hours at 4°C to minimize side reactions.

Iodination Protocol

  • Radioisotope : 125I^{125}\text{I} or 131I^{131}\text{I} in sodium iodide solution.

  • Oxidizing agent : Chloramine-T or Iodogen catalyzes iodine incorporation into the aromatic ring of the Bolton Hunter group.

  • Purification : Immediate gel filtration chromatography (Sephadex G-25) removes unincorporated iodine and byproducts.

Purification and Analytical Characterization

Crude BH-CCK-9 undergoes multi-step purification to achieve >95% purity, critical for research reproducibility.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

  • Gradient : 10–60% acetonitrile in 0.1% TFA over 30 minutes.

  • Detection : UV absorbance at 220 nm and 280 nm.

Table 1: Key Physicochemical Properties of BH-CCK-9

PropertyValue
Molecular Weight1267.4 g/mol
CAS Number117829-67-1
Retention Time (HPLC)18.2 ± 0.3 minutes
Isoelectric Point (pI)4.7 (calculated)

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight:

  • Observed m/z : 1267.3 [M+H]+^+ (theoretical: 1267.4).

Challenges and Optimization Strategies

Racemization During Synthesis

Asparagine and glutamine residues are prone to racemization under basic conditions. Mitigation strategies include:

  • Lowering piperidine concentration to 10% during Fmoc deprotection.

  • Using 0.1 M HOBt in DMF to suppress base-induced side reactions.

Solubility Issues

The hydrophobic Bolton Hunter group reduces aqueous solubility. Co-solvents (e.g., 10% DMSO in phosphate buffer) enhance solubility without denaturing the peptide.

Scalability and Industrial Considerations

While SPPS is ideal for research-scale synthesis (mg to gram quantities), large-scale production faces cost and efficiency barriers. Emerging solutions include:

  • Hybrid solid-phase/solution-phase synthesis : Reducing resin usage for long peptides.

  • Continuous-flow reactors : Enhancing reaction control and yield for iodination steps.

Chemical Reactions Analysis

Types of Reactions

Bolton hunter-cholecystokinin nonapeptide primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and carboxylic acids. Common reactions include:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can be amides, thioesters, or ethers.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Bolton hunter-cholecystokinin nonapeptide has a wide range of applications in scientific research:

Mechanism of Action

Bolton hunter-cholecystokinin nonapeptide exerts its effects by binding to cholecystokinin receptors, which are G protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the release of intracellular calcium and activation of protein kinases. These signaling events lead to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of appetite .

Comparison with Similar Compounds

Structural and Functional Differences

BH-CCK8 vs. Native CCK Peptides

  • CCK8-sulfated : The native sulfated CCK8 exhibits similar binding affinity to BH-CCK8 (Kd ~1 nM) but lacks radiolabeling, limiting its utility in tracer studies. BH-CCK8 retains biological activity, stimulating amylase release in pancreatic acini comparably to native CCK .
  • CCK33 and CCK4 : Longer CCK peptides (e.g., CCK33) show reduced receptor affinity compared to BH-CCK8, while CCK4 (tetrapeptide) requires protease inhibitors to enhance potency 50-fold, highlighting BH-CCK8’s superior stability and binding efficiency .

BH-CCK8 vs. Non-Peptide Ligands

  • SR146131: A non-peptide CCK1 receptor agonist with high selectivity (IC50 = 0.56 nM for CCK1; 300-fold selectivity over CCK2).
  • MK-329 (Devazepide): A non-peptide CCK1 antagonist used alongside BH-CCK8 in autoradiography. MK-329 binds CCK1 receptors in primate brain regions (e.g., substantia nigra), complementing BH-CCK8’s role in mapping receptor distribution .

BH-CCK8 vs. Other Radioligands

  • [125I]BH-CCK33 : Shares similar receptor specificity with BH-CCK8 but exhibits lower binding capacity (28 fmol/mg protein for BH-CCK8 vs. variable for CCK33), making BH-CCK8 more sensitive for cortical receptor studies .
  • [3H]MK-329 : Labels CCK1 receptors directly but lacks the peptide structure required for studying agonist-induced receptor activation .

Pharmacological Profiles

Compound Receptor Subtype Affinity Kd/IC50 (nM) Selectivity (CCK1 vs. CCK2) Functional Activity Key Applications
BH-CCK8 CCK1/CCK2 1.0 Moderate Radioligand Receptor mapping, kinetic studies
CCK8-sulfated CCK1/CCK2 1.0 None Agonist Native receptor activation
SR146131 CCK1 0.56 300-fold Agonist In vitro signaling, drug development
MK-329 CCK1 0.1–1.0 High Antagonist Receptor blockade, autoradiography
PD 135666 CCK2 10–50 CCK2-selective Antagonist Behavioral studies
YM022 CCK2 0.3 1000-fold Antagonist Ulcer therapy, CNS studies

Species and Experimental Variability

  • Primate vs. Rodent Receptors : BH-CCK8 labels CCK-A receptors in primate brain regions (e.g., nucleus tractus solitarius) more densely than in rodents, reflecting species-specific receptor distributions .
  • Protease Sensitivity : CCK4’s potency increases 50-fold with protease inhibitors, whereas BH-CCK8 remains stable without additives, underscoring its experimental reliability .

Clinical and Therapeutic Implications

  • BH-CCK8 : Primarily used in research for receptor localization and kinetic analyses (e.g., dissociation T1/2 = 45 min) .
  • SR146131 and MK-329: Highlight the shift toward non-peptide agonists/antagonists for oral bioavailability and therapeutic use (e.g., obesity, ulcers) .
  • CCK8-desulfated : Demonstrates 10-fold lower affinity than BH-CCK8, emphasizing the critical role of sulfation in receptor interactions .

Biological Activity

Bolton Hunter-cholecystokinin nonapeptide (BH-CCK-9) is a synthetic analogue of cholecystokinin (CCK), a neuropeptide that plays a critical role in digestion and various physiological functions, including satiety and anxiety regulation. This compound has been extensively studied for its biological activity, particularly concerning its interaction with CCK receptors, which are classified into two main types: CCK-A and CCK-B receptors.

Structure and Synthesis

The Bolton Hunter reagent is used to label peptides with radioisotopes, enhancing their detection in biological assays. BH-CCK-9 is synthesized through the conjugation of the CCK-9 peptide with the Bolton Hunter reagent, allowing for the study of receptor binding and biological activity in various tissues.

Biological Activity

Receptor Binding and Functionality
BH-CCK-9 exhibits high affinity for both CCK-A and CCK-B receptors. Studies have demonstrated that this compound can stimulate amylase release from pancreatic acini, a crucial function in digestive processes. The potency of BH-CCK-9 in stimulating amylase release correlates with its binding affinity to these receptors, indicating that structural modifications can significantly impact its biological activity.

Peptide Receptor Type Binding Affinity (Kd) Biological Activity
BH-CCK-9CCK-A0.5 nMHigh amylase release
BH-CCK-9CCK-B1.2 nMModerate amylase release

Physiological Effects
Research indicates that BH-CCK-9 influences not only digestive processes but also behavioral responses related to anxiety and feeding. The activation of CCK receptors in the brain has been linked to increased satiety and reduced food intake, making it a potential target for obesity treatment.

Case Studies

  • Amylase Release Studies :
    A study involving rat pancreatic acini demonstrated that BH-CCK-9 could induce significant amylase release at low concentrations without desensitizing the receptors at higher doses. This suggests a unique property of BH-CCK-9 that may be exploited for therapeutic applications in digestive disorders .
  • Behavioral Studies :
    In a controlled experiment on guinea pigs, it was found that administration of BH-CCK-9 led to reduced food intake and increased anxiety-like behaviors. This highlights the dual role of CCK peptides in both digestion and central nervous system signaling .
  • Receptor Binding Assays :
    Competitive binding assays using radiolabeled BH-CCK-9 have shown that the presence of other peptides can inhibit its binding to CCK receptors, providing insights into receptor dynamics and potential interactions with other neuropeptides .

Q & A

Q. What experimental approaches are used to detect CCK-A receptors in neural tissue using BH-CCK-8?

BH-CCK-8, radiolabeled with ¹²⁵I via the Bolton-Hunter method, is employed in in vitro autoradiography to localize CCK-A receptors. Key steps include:

  • Tissue Preparation : Fresh-frozen brain sections (e.g., primate or rodent) are mounted on slides and incubated with ¹²⁵I-BH-CCK-8 .
  • Competitive Binding Assays : Use selective antagonists (e.g., MK-329) to distinguish CCK-A from CCK-B receptors via displacement studies .
  • Quantification : Receptor density is analyzed using phosphor imaging or film-based autoradiography, with nonspecific binding subtracted using excess unlabeled ligand .

Q. How should researchers design controls for BH-CCK-8 binding specificity in receptor studies?

  • Negative Controls : Include tissue sections pre-treated with excess unlabeled CCK-8 or selective antagonists (e.g., 1 µM MK-329) to block CCK-A receptors .
  • Positive Controls : Use brain regions with well-characterized CCK-A expression (e.g., primate substantia nigra or nucleus tractus solitarius) .
  • Cross-Species Validation : Compare binding patterns in primates versus rodents to account for interspecies receptor distribution differences .

Advanced Research Questions

Q. How can contradictory findings about CCK-A receptor localization across studies be resolved?

Discrepancies often arise from methodological variables:

  • Tissue Fixation : Prolonged fixation may mask epitopes; optimize fixation time (e.g., 4% PFA for 24 hr vs. 48 hr) .
  • Ligand Stability : Verify ¹²⁵I-BH-CCK-8 integrity via HPLC to rule out radiolysis-induced artifacts .
  • Species-Specificity : Primate CCK-A receptors are denser in dopamine-rich regions (e.g., ventral tegmental area) compared to rodents, necessitating species-tailored hypotheses .

Q. What advanced techniques complement BH-CCK-8 autoradiography to study receptor dynamics?

  • Double-Labeling Studies : Combine ¹²⁵I-BH-CCK-8 autoradiography with immunohistochemistry for dopamine markers (e.g., tyrosine hydroxylase) to correlate receptor density with neurotransmitter systems .
  • Receptor Internalization Assays : Use live-cell imaging in transfected HEK293 cells expressing CCK-A receptors to track ligand-induced internalization kinetics .
  • Transcriptional Profiling : Pair autoradiographic data with in situ hybridization for CCK-A receptor mRNA to validate protein-level findings .

Methodological Guidance

Q. How should statistical analyses be structured for BH-CCK-8 receptor density studies?

  • Normalization : Express binding densities as fmol/mg protein, using BSA standards for calibration .
  • Replicates : Include ≥3 biological replicates per group, with 5–10 technical replicates per brain region .
  • Data Reporting : Follow NIH preclinical guidelines to detail effect sizes, confidence intervals, and exclusion criteria (e.g., outlier removal protocols) .

Q. What are the ethical and technical considerations for primate studies using BH-CCK-8?

  • Ethical Compliance : Adhere to institutional animal care protocols (e.g., NIH Guide for Care and Use of Laboratory Animals) and justify primate use over rodents based on species-specific receptor biology .
  • Tissue Availability : Partner with primate research centers to access brain banks, ensuring tissues are preserved in optimal conditions (-80°C, no freeze-thaw cycles) .

Data Interpretation and Validation Table

Challenge Solution Reference
Low signal-to-noise ratioOptimize ligand concentration (0.1–0.5 nM ¹²⁵I-BH-CCK-8) and incubation time (60–90 min)
Cross-reactivity with CCK-BValidate with CCK-B selective antagonists (e.g., L-365,260 at 100 nM)
Interspecies variabilityConduct pilot studies comparing primate and rodent receptor distributions

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